molecular formula C13H18N2O B14517977 (6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one CAS No. 62733-58-8

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one

Cat. No.: B14517977
CAS No.: 62733-58-8
M. Wt: 218.29 g/mol
InChI Key: RADKYRREHMGZOU-JTQLQIEISA-N
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Description

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diamines with ketones or aldehydes, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines with reduced nitrogen atoms.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5,6,7,8-tetrahydrofolic acid: Another piperazine derivative with different functional groups.

    Levomefolic acid: A folate supplement with a similar piperazine ring structure.

Uniqueness

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62733-58-8

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(6S)-3,3,6-trimethyl-4-phenylpiperazin-2-one

InChI

InChI=1S/C13H18N2O/c1-10-9-15(11-7-5-4-6-8-11)13(2,3)12(16)14-10/h4-8,10H,9H2,1-3H3,(H,14,16)/t10-/m0/s1

InChI Key

RADKYRREHMGZOU-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(C(C(=O)N1)(C)C)C2=CC=CC=C2

Canonical SMILES

CC1CN(C(C(=O)N1)(C)C)C2=CC=CC=C2

Origin of Product

United States

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